

In-Depth Technical Guide to 2-(Methoxymethyl)furan (CAS: 13679-46-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methoxymethyl)furan

Cat. No.: B088890

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)furan, also known as furfuryl methyl ether, is a furan derivative with the CAS number 13679-46-4. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications in drug discovery and development. The furan nucleus is a prevalent scaffold in many biologically active compounds, making its derivatives, such as **2-(methoxymethyl)furan**, valuable building blocks in medicinal chemistry.

Chemical and Physical Properties

A summary of the key physicochemical properties of **2-(methoxymethyl)furan** is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

Property	Value	Reference
CAS Number	13679-46-4	[1]
Molecular Formula	C ₆ H ₈ O ₂	[1]
Molecular Weight	112.13 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	132-134 °C	
Melting Point	Not available	
Density	1.018 g/mL at 25 °C	
Refractive Index (n _D ²⁰)	1.458	
Solubility	Soluble in organic solvents such as ether.	
InChI Key	GANSPRKOWQQXPE-UHFFFAOYSA-N	[1]
Canonical SMILES	COCC1=CC=CO1	

Spectroscopic Data

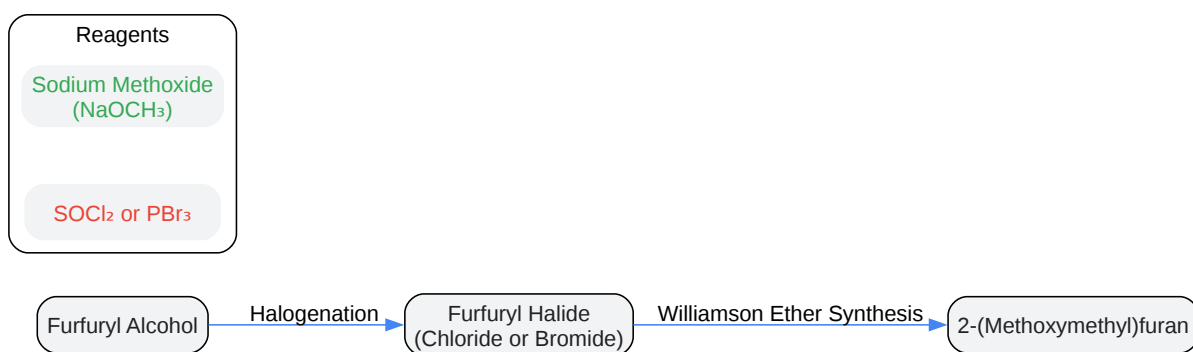
Spectroscopic data is crucial for the identification and characterization of **2-(methoxymethyl)furan**.

Spectroscopy	Key Features
^1H NMR (CDCl_3)	δ (ppm): 3.35 (s, 3H, $-\text{OCH}_3$), 4.45 (s, 2H, $-\text{CH}_2-$), 6.30 (m, 1H, furan H4), 6.35 (m, 1H, furan H3), 7.40 (m, 1H, furan H5)
^{13}C NMR (CDCl_3)	δ (ppm): 58.0 ($-\text{OCH}_3$), 66.5 ($-\text{CH}_2-$), 108.0 (furan C3), 110.5 (furan C4), 142.5 (furan C5), 152.0 (furan C2)
Mass Spectrum (EI)	m/z (%): 112 (M^+ , 15), 81 (100), 53 (20), 43 (30)
Infrared (IR)	ν (cm^{-1}): 3115 (furan C-H stretch), 2920, 2850 (alkyl C-H stretch), 1595, 1500 (furan C=C stretch), 1110 (C-O-C stretch)

Synthesis

The primary method for the synthesis of **2-(methoxymethyl)furan** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Synthesis Pathway



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Caption: General synthesis pathway for **2-(Methoxymethyl)furan**.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a typical laboratory procedure for the synthesis of **2-(methoxymethyl)furan** from furfuryl alcohol.

Materials:

- Furfuryl alcohol
- Thionyl chloride (SOCl_2) or Phosphorus tribromide (PBr_3)
- Sodium metal
- Anhydrous methanol
- Anhydrous diethyl ether
- Anhydrous sodium sulfate
- Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

Step 1: Preparation of Furfuryl Chloride

- In a well-ventilated fume hood, place furfuryl alcohol (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the flask in an ice bath.
- Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, carefully remove the excess SOCl_2 under reduced pressure. The crude furfuryl chloride is typically used in the next step without further purification.

Step 2: Preparation of Sodium Methoxide

- In a separate dry flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.
- Carefully add small pieces of sodium metal (1.1 eq relative to furfuryl chloride) to the methanol. The reaction is exothermic and produces hydrogen gas, so proper precautions must be taken.
- Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide in methanol.

Step 3: Williamson Ether Synthesis

- Cool the sodium methoxide solution in an ice bath.
- Slowly add the crude furfuryl chloride from Step 1 to the stirred sodium methoxide solution.
- After the addition, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.

Step 4: Work-up and Purification

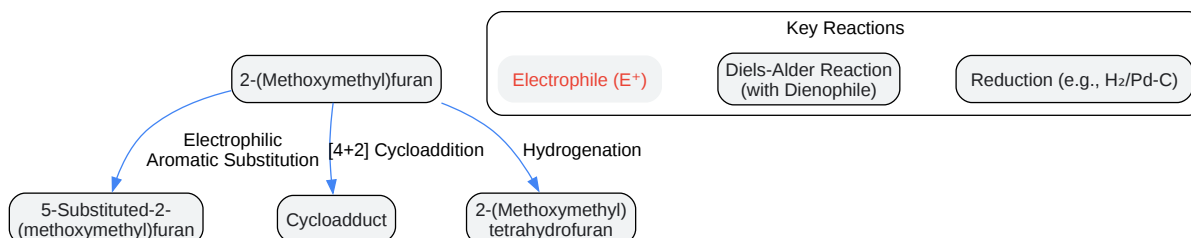
- Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by fractional distillation to yield pure **2-(methoxymethyl)furan**.

Reactivity and Potential in Drug Development

The furan ring in **2-(methoxymethyl)furan** is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the 5-position. The methoxymethyl group is a relatively stable ether linkage but can be cleaved under strong acidic conditions.

Reactivity of the Furan Ring



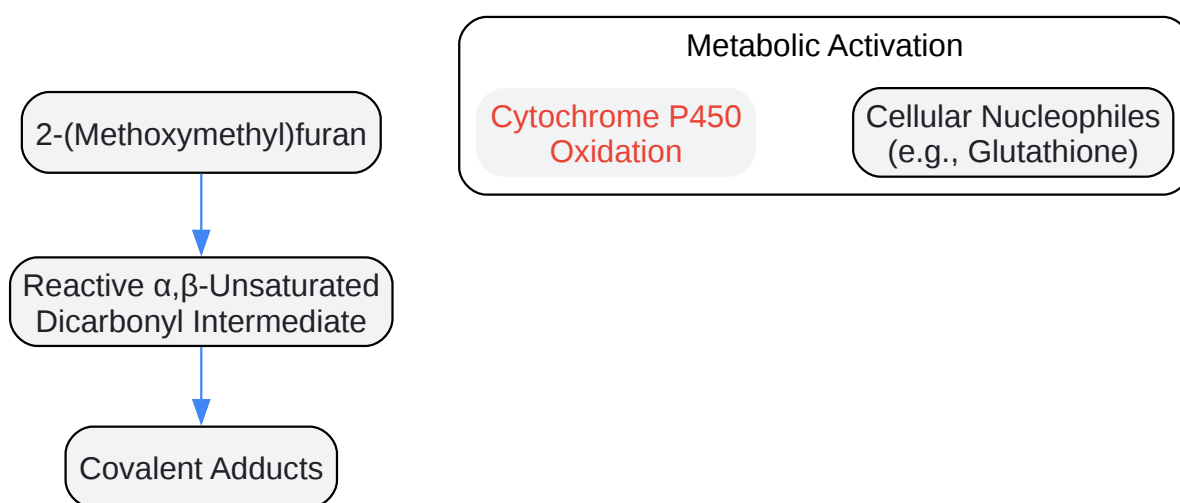
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Caption: Key reactions of the furan ring in **2-(Methoxymethyl)furan**.

The furan moiety can serve as a versatile scaffold in drug design. Furan derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^[2] The **2-(methoxymethyl)furan** scaffold can be utilized as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, the furan ring can act as a bioisostere for a phenyl group, offering improved metabolic stability and pharmacokinetic properties in some cases.

Metabolic Considerations

While specific metabolic data for **2-(methoxymethyl)furan** is limited, studies on related furan compounds suggest that metabolism likely proceeds via cytochrome P450-mediated oxidation of the furan ring. This can lead to the formation of reactive α,β -unsaturated dicarbonyl intermediates, which can subsequently react with cellular nucleophiles such as glutathione and proteins. Understanding these metabolic pathways is crucial in the early stages of drug development to assess potential toxicity.



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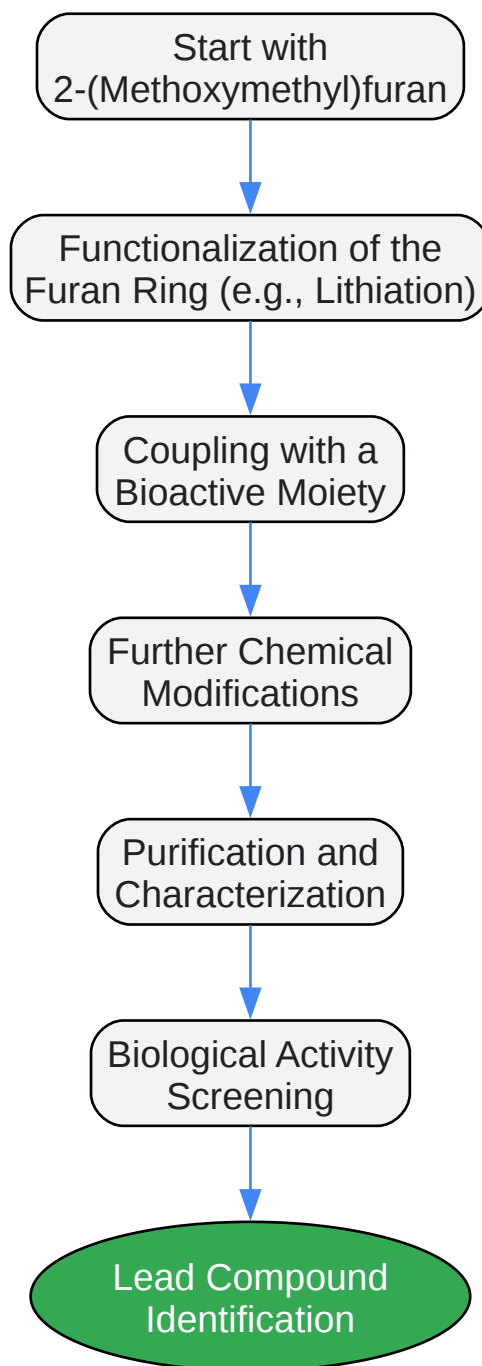
Caption: Postulated metabolic activation pathway of **2-(Methoxymethyl)furan**.

Applications in the Synthesis of Bioactive Molecules

While direct applications of **2-(methoxymethyl)furan** in marketed drugs are not prominent, its structural motif is present in various research compounds with interesting biological activities. The furan ring can be a key pharmacophore or a versatile synthetic intermediate.

Example Experimental Workflow: Synthesis of a Furan-Containing Bioactive Analog

The following workflow illustrates a general approach to utilizing **2-(methoxymethyl)furan** as a starting material for the synthesis of a hypothetical bioactive molecule.



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Caption: Experimental workflow for drug discovery using **2-(Methoxymethyl)furan**.

Safety and Handling

2-(Methoxymethyl)furan is a flammable liquid and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Methoxymethyl)furan is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis and the reactivity of the furan ring provide numerous opportunities for the creation of diverse molecular scaffolds. A thorough understanding of its properties, reactivity, and metabolic fate is essential for its effective and safe utilization in the design and development of novel therapeutic agents. Further research into the biological activities of compounds derived from **2-(methoxymethyl)furan** is warranted to fully explore its potential in drug discovery.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 2-(Methoxymethyl)furan (CAS: 13679-46-4)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b088890#2-methoxymethyl-furan-cas-number-13679-46-4\]](https://www.benchchem.com/product/b088890#2-methoxymethyl-furan-cas-number-13679-46-4)

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